3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one

Catalog No.
S11603924
CAS No.
M.F
C17H22N2O
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-...

Product Name

3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one

IUPAC Name

3,3-dimethyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-17(2,3)10-16(20)19-9-8-15-13(11-19)12-6-4-5-7-14(12)18-15/h4-7,18H,8-11H2,1-3H3

InChI Key

DSZOJMCGGWZUSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2

3,3-Dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one is a complex organic compound characterized by a unique structure that includes both a butanone moiety and a pyridoindole framework. The compound features a pyrido[4,3-b]indole core, which is a fused bicyclic structure known for its diverse biological activities. The presence of the dimethyl groups at the 3-position enhances its lipophilicity and may influence its pharmacological properties.

The chemical reactivity of 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one can be explored through various organic reactions. For instance:

  • Nucleophilic Substitution: The carbonyl group in butanone can undergo nucleophilic attack by amines or alcohols.
  • Cyclization Reactions: The pyridoindole structure can participate in cyclization reactions to form more complex heterocycles.
  • Oxidation and Reduction: The compound may be susceptible to oxidation at the indole nitrogen or reduction of the carbonyl group.

These reactions can lead to the formation of derivatives with altered biological and chemical properties.

Compounds containing the pyridoindole structure are often investigated for their biological activities. Preliminary studies suggest that 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one may exhibit:

  • Anticancer Properties: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The unique structure may contribute to activity against various bacterial strains.
  • Neuroprotective Effects: Indole derivatives are often studied for their neuroprotective potential in neurodegenerative diseases.

The synthesis of 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one typically involves multi-step organic synthesis strategies. Common methods include:

  • Formation of the Pyridoindole Core:
    • Starting from appropriate indole precursors and employing cyclization reactions under acidic or basic conditions.
  • Alkylation:
    • Introducing the butanone moiety through alkylation reactions using suitable reagents (e.g., alkyl halides).
  • Functional Group Modifications:
    • Utilizing various functional group transformations to achieve the desired substitution pattern on the pyridoindole structure.

The potential applications of 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: Serving as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Exploring its properties for use in developing new materials with specific chemical characteristics.

Interaction studies are essential to understand how 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one interacts with biological targets. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies: Investigating its effects on different cancer cell lines to assess cytotoxicity and mechanism of action.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one. These include:

Compound NameStructure TypeNotable Properties
4-AminoquinolineHeterocyclicAntimalarial activity
6-MethylpyridineAromaticSolvent properties
5-MethylindoleIndole derivativeAnticancer activity

Uniqueness

What distinguishes 3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one from these similar compounds is its specific combination of a butanone group and a pyridoindole framework. This unique structural feature may contribute to distinct biological activities and reactivity profiles not observed in other related compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

270.173213330 g/mol

Monoisotopic Mass

270.173213330 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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